![molecular formula C13H13N3O B1315554 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 105543-87-1](/img/structure/B1315554.png)
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one
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Description
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one and its derivatives have been synthesized and explored for various chemical properties. In one study, a novel methodology was developed for the synthesis of new substituted derivatives of this compound. The process involved a one-pot three-component reaction, showcasing operational simplicity and yielding products under mild conditions (Rimaz et al., 2017).
Bioactivity and Medicinal Potential
- Some derivatives of 3-(Phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one have been investigated for their biological activities. Certain compounds synthesized from this chemical showed significant antiproliferative activities, with notable effects on different cancer cell lines (Maggio et al., 2011).
Molecular Structure Analysis
- The molecular structure and interaction types of some similar compounds, like 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, were extensively studied using X-ray diffraction and DFT calculations, providing insights into the intramolecular and intermolecular forces in these compounds (Fizer et al., 2018).
Catalysis and Synthetic Applications
- A greener approach to synthesizing 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones was explored using Amberlyst A-21 as a catalyst, highlighting an environmental-friendly and economically viable procedure (Rao et al., 2014).
properties
IUPAC Name |
3-anilino-1,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLNVRZPMNCCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545489 |
Source
|
Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one | |
CAS RN |
105543-87-1 |
Source
|
Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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